1,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one is a complex organic compound classified as a hexahydroquinoline derivative. It possesses significant pharmaceutical potential, particularly as an intermediate in the synthesis of various bioactive molecules. The compound's molecular formula is , and it is known for its structural features that include a bicyclic framework with multiple methyl substituents.
This compound can be sourced from chemical suppliers and is often utilized in pharmaceutical research and development. It falls under the broader classification of nitrogen-containing heterocycles, specifically quinolines and their derivatives. The compound is identified by its CAS number 91339-90-1, which facilitates its recognition in scientific literature and commercial databases .
The synthesis of 1,7-dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one can be achieved through various methods involving cyclization reactions. One common approach includes the use of triethyl orthoformate in acetic acid under reflux conditions. For instance, a mixture of an appropriate precursor (e.g., 2) and triethyl orthoformate is heated for several hours to facilitate cyclization and subsequent formation of the target compound .
The molecular structure of 1,7-dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one features a hexahydroquinoline core with two methyl groups at the 1 and 7 positions. The structure can be represented as follows:
The compound can participate in various chemical reactions typical of nitrogen-containing heterocycles. Notably:
For example, hydrogenation processes may utilize catalysts such as palladium on carbon under hydrogen atmosphere to saturate double bonds in the quinoline ring .
The mechanism of action for compounds like 1,7-dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one typically involves interactions with biological targets such as enzymes or receptors. Due to its structural similarity to known pharmacophores:
1,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one serves primarily as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for:
The partially saturated 1,7-dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one scaffold (CAS 1010-82-8, C₁₁H₁₇NO) represents a privileged structure in medicinal chemistry due to its conformational adaptability and synthetic versatility [3] [9]. This bicyclic framework bridges alicyclic flexibility with heteroaromatic properties, enabling interactions with diverse biological targets. The scaffold's cis-fused ring system adopts a distorted boat-chair conformation that positions the keto-carbonyl (C5=O) and N1-dimethyl groups in three-dimensional space, creating a pharmacophoric template that complements enzyme binding pockets [9]. X-ray crystallography confirms the molecule's solid-state conformation, revealing intermolecular hydrogen bonding through the carbonyl oxygen – a feature exploitable for target engagement [9]. Medicinal chemists leverage this scaffold as a molecular platform for constructing bioactive agents, particularly against infectious diseases and metabolic disorders, owing to its favorable physicochemical profile (LogP ≈ 2.34, PSA ≈ 29.1 Ų) that balances membrane permeability and aqueous solubility [3].
The 1,7-dimethylhexahydroquinolinone scaffold contains three critical pharmacophoric elements that drive bioactivity:
Table 1: Bioactive Derivatives Based on 1,7-Dimethylhexahydroquinolinone Core
Derivative | R-Substituent | Target Activity | Key Finding |
---|---|---|---|
AR420626 (16) | 2,5-Dichlorophenyl | FFA3 agonist | EC₅₀ = 145 nM in GTPγS assay; Improved cAMP inhibition |
TUG-2015 (63) | 2-Thienyl | FFA3 modulator | EC₅₀ = 162 nM; Suitable PK for in vivo studies |
6b21 | 3,5-Dimethoxybenzamide | Antimycobacterial | MIC = 1.2 μg/mL (H37Rv); 0.9 μg/mL (MDR-TB) |
7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one | Unsubstituted | Synthetic intermediate | Scaffold for tricyclic pyrimidoquinolines with anticancer activity |
The strategic placement of substituents at C2, C3, C4, and N1 dramatically influences target affinity and functional activity:
2-Furyl substitution (compound 1) provides 2-fold higher FFA3 agonist potency (EC₅₀ = 145 nM) versus 3-furyl isomers (EC₅₀ = 290 nM), demonstrating stereoelectronic sensitivity [2].
N1-Modifications:
Methylation converts the scaffold from a neutral species to a cationic form at physiological pH, enabling ionic interactions with aspartate/glutamate residues in orthosteric sites. Quaternized analogs show enhanced activity against Plasmodium parasites but reduced CNS penetration [10].
Ring Fusion Strategies:
Table 2: Impact of Substituent Position on Biological Activity
Position | Substituent | Biological Effect | Structural Rationale |
---|---|---|---|
C4 | 2-Furyl | FFA3 EC₅₀ = 145 nM | Optimal fit in allosteric pocket; CH-π interactions |
C4 | 3-Furyl | FFA3 EC₅₀ = 290 nM | Suboptimal orientation; reduced van der Waals contacts |
C4 | 2,5-Dichlorophenyl | FFA3 PAM | Steric blockade of activation switch; no agonism |
C4-Amidate | m-OMe, m-OMe-C₆H₄ | MIC = 1.2 μg/mL | Hydrogen bonding network with DprE1 active site |
N1 | H | Reduced activity | Lack of basic center for salt bridge formation |
N1 | CH₃ | Enhanced activity | Tertiary amine forms cation-π interactions |
Molecular Architectonics: The conformational behavior of 7,7-dimethyl groups creates a hydrophobic "bump" that complements shallow enzyme clefts. Crystal structures show that these methyl groups induce 10-15° ring puckering, pre-organizing the molecule for target binding [9]. Substituents at C2/C3 project into solvent-exposed regions, allowing attachment of solubilizing groups without disrupting core binding. This spatial segregation enables optimization of pharmacokinetic properties while maintaining target engagement – exemplified by TUG-2015's balanced solubility (9 μM) and potency (EC₅₀ = 162 nM) [2].
Visualization: Molecular modeling reveals that ortho-substituted aryl groups at C4 adopt a perpendicular orientation relative to the hexahydroquinoline plane, enabling interactions with hydrophobic subpockets inaccessible to para-substituted analogs. This explains the 3-fold potency increase observed with ortho-tolyl (compound 12) versus phenyl derivatives (compound 3) in FFA3 activation [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0